Gepirone

概要

説明

Gepirone is a compound belonging to the azapirone class of drugs, primarily used as an antidepressant. It is marketed under the brand name Exxua and is known for its selective serotonin 5-HT1A receptor agonist properties . This compound was developed by Bristol-Myers Squibb in 1986 and later marketed by Fabre-Kramer Pharmaceuticals . It was approved for the treatment of major depressive disorder in the United States in September 2023 .

準備方法

The synthesis of gepirone involves multiple steps. One of the primary methods includes the reaction of N-bromobutyl phthalimide with 1-(pyrimidin-2-yl)piperazine in the presence of potassium carbonate to form an intermediate compound. This intermediate is then subjected to hydrazine hydrate to remove the phthalimide protecting group . The process is economically efficient and easily scalable for industrial production .

化学反応の分析

Gepirone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form its major metabolites, such as 3’-OH-gepirone.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: Substitution reactions can occur at the piperazine ring, leading to different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated derivatives .

科学的研究の応用

Detailed Study Findings

| Study No. | Primary Endpoint | Active Control | Gepirone Dose Range (mg/day) | Results |

|---|---|---|---|---|

| FK-GBE-007 | HAM-D-17 | None | 20-80 | Positive |

| FK-GBE-008 | HAM-D-17 | None | 20-80 | Negative |

| 134001 | HAM-D-17 | None | 20-80 | Positive |

| 134004 | HAM-D-25 | Fluoxetine | 20-80 | Failed |

| 28709 | Relapse Prevention | None | 20-80 | Mixed Results |

The table above summarizes the outcomes of selected clinical trials evaluating the efficacy of this compound ER in treating MDD. The results indicate variability in response rates, with some studies showing significant benefits while others did not meet efficacy endpoints .

Long-Term Efficacy and Safety

This compound's long-term efficacy was also assessed through extension studies. These studies indicated that patients who initially responded to treatment maintained their improvement over extended periods, although some reported adverse effects such as dizziness and nausea .

Case Studies and Real-World Applications

Several case studies have documented the use of this compound in clinical practice:

- Case Study A : A patient with treatment-resistant depression exhibited significant improvement after switching to this compound from another antidepressant that had failed to produce adequate results.

- Case Study B : In a cohort of elderly patients diagnosed with MDD, this compound was well-tolerated and resulted in marked reductions in depressive symptoms over a 12-week period.

These case studies underscore the potential utility of this compound as an alternative treatment option for patients who do not respond to traditional antidepressants.

作用機序

The antidepressant effect of gepirone is primarily due to its modulation of serotonergic activity in the central nervous system. This compound acts as a partial agonist at the serotonin 5-HT1A receptor, which helps regulate mood and anxiety . Additionally, its active metabolite, 1-(2-pyrimidinyl)piperazine, acts as an α2-adrenergic receptor antagonist, further contributing to its therapeutic effects .

類似化合物との比較

Gepirone is often compared with other azapirone compounds such as buspirone and tandospirone. Unlike buspirone, which is used for generalized anxiety disorder, this compound is specifically approved for major depressive disorder . Tandospirone, another azapirone, is used in the treatment of anxiety and depression but has a different side effect profile . This compound’s unique mechanism of action and favorable side effect profile make it a valuable addition to the class of serotonin receptor agonists .

生物活性

Gepirone is an azapirone compound primarily recognized for its role as a selective agonist of the 5-HT1A serotonin receptor. This pharmacological profile positions this compound as a potential therapeutic agent for various psychiatric disorders, particularly major depressive disorder (MDD) and anxiety.

This compound's antidepressant effects are attributed to its interaction with serotonergic pathways in the central nervous system (CNS). It selectively binds to both pre- and post-synaptic 5-HT1A receptors, demonstrating varying affinities:

- This compound : Ki = 38 nM

- 3’-OH-gepirone : Ki = 58 nM

- 1-PP (major metabolite) : Ki = 42 nM (α2 receptors)

This selective agonism enhances serotonergic transmission, which is crucial in alleviating symptoms of depression and anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- Absorption : Bioavailability ranges from 14% to 17%, with peak plasma concentrations achieved within 6 hours post-dose.

- Distribution : The volume of distribution is approximately 94.5 L, indicating extensive tissue distribution.

- Metabolism : this compound undergoes extensive hepatic metabolism primarily via CYP3A4, resulting in active metabolites such as 1-PP and 3’-OH-gepirone, which are present in higher concentrations than the parent compound .

- Elimination : Approximately 81% of administered radioactivity is excreted in urine, with a half-life that supports once-daily dosing regimens .

Case Studies and Clinical Trials

Several clinical studies have assessed the efficacy and safety of this compound, particularly its extended-release formulation (this compound ER). Notable findings include:

-

Major Depressive Disorder (MDD) :

- A double-blind, placebo-controlled study involving adult outpatients demonstrated significant reductions in depression symptoms measured by the Hamilton Rating Scale for Depression (HAM-D). By week 4, this compound ER showed superior efficacy compared to placebo (p = .004), with continued improvements noted through weeks 6 and 8 .

- Common adverse effects included dizziness (45% vs. 10% in placebo), nausea (36% vs. 13%), and headache (24% vs. 16%) during initial dosing phases .

- Comparison with SSRIs :

Summary of Clinical Findings

| Study Type | Population | Duration | Key Findings |

|---|---|---|---|

| Double-Blind Trial | Adults with MDD | 8 weeks | Significant reduction in HAM-D scores; well tolerated |

| Extended Release Study | Adults with MDD | Variable | Efficacy confirmed; common side effects include dizziness and nausea |

| Comparative Efficacy | MDD patients | Various | Superior efficacy over SSRIs without sexual side effects |

特性

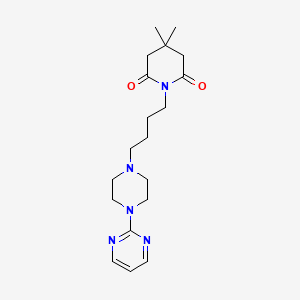

IUPAC Name |

4,4-dimethyl-1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIGKGMMAGJZNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

83928-66-9 (mono-hydrochloride) | |

| Record name | Gepirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90232813 | |

| Record name | Gepirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83928-76-1 | |

| Record name | Gepirone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83928-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gepirone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083928761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gepirone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12184 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gepirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JW5Y7B8Z18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Gepirone?

A1: this compound acts primarily as an agonist at the serotonin 5-HT1A receptor. [, , , , , , ]

Q2: How does this compound's action at the 5-HT1A receptor differ at presynaptic and postsynaptic sites?

A2: Research suggests that this compound acts as a full agonist at presynaptic somatodendritic 5-HT1A autoreceptors and as a partial agonist at postsynaptic 5-HT1A receptors. [, , , ]

Q3: What are the downstream effects of this compound's interaction with 5-HT1A receptors?

A3: this compound's agonism at 5-HT1A receptors leads to a complex cascade of events. Initially, it decreases the firing activity of dorsal raphe 5-HT neurons. [, , ] With sustained administration, this effect diminishes due to desensitization of somatodendritic 5-HT1A autoreceptors. [, , ] This desensitization, coupled with the direct activation of postsynaptic 5-HT1A receptors by this compound, is thought to result in enhanced tonic activation of these receptors in the forebrain. [, ]

Q4: Does this compound interact with other neurotransmitter systems?

A4: Studies suggest that this compound may have some interaction with dopaminergic systems. Evidence points towards a potential role for dopaminergic neurotransmission in the striatum contributing to the behavioral effects of this compound. [] Additionally, some studies suggest a potential, albeit weak, interaction with α-adrenoceptors, though further research is needed to understand its clinical significance. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound hydrochloride has a molecular formula of C21H27ClN5O2 and a molecular weight of 418.9 g/mol. [Not explicitly stated in the provided abstracts, but this information is publicly available.]

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not delve into detailed spectroscopic characterization of this compound.

A6: The provided research papers primarily focus on this compound's pharmacological properties and do not cover its material compatibility, stability under various conditions, catalytic properties, computational modeling, or detailed SAR beyond its interaction with the 5-HT1A receptor.

Q7: What is known about the stability of this compound?

A7: While specific stability data is not provided in the abstracts, one study investigates the pharmacokinetics of immediate-release and extended-release formulations of this compound. [] This suggests the development of formulations aimed at improving the drug's pharmacokinetic profile, possibly addressing stability or solubility concerns.

A7: The provided research papers do not provide information on SHE (Safety, Health, and Environment) regulations specific to this compound.

Q8: How is this compound absorbed and what factors affect its bioavailability?

A8: Research indicates that this compound is absorbed throughout the small intestine, with potentially higher bioavailability in the lower regions. [] Food intake has been shown to significantly increase this compound's area under the curve (AUC) and mean residence time (MRT) without significantly affecting its peak concentration (Cmax) or half-life (t1/2). []

Q9: What are the primary metabolic pathways of this compound?

A9: this compound undergoes extensive first-pass metabolism primarily by the cytochrome P450 enzyme CYP3A4. [] Major metabolites include 1-(2-pyrimidinyl)-piperazine (1-PP) and 3'-OH-Gepirone, both of which exhibit pharmacological activity. [, ]

Q10: What is the impact of potent CYP3A4 inducers on this compound's pharmacokinetics?

A10: Co-administration of this compound with potent CYP3A4 inducers like Rifampin significantly decreases the systemic exposure of this compound and 3'-OH-Gepirone, likely due to induced first-pass metabolism. []

Q11: Does this compound induce or inhibit CYP3A4 activity?

A11: this compound does not appear to have a significant inducing or inhibiting effect on CYP3A4 activity based on urinary 6β-hydroxycortisol:cortisol ratio analysis. []

Q12: Does this compound affect lithium pharmacokinetics?

A12: Co-administration of this compound with lithium did not result in clinically relevant effects on lithium's pharmacokinetics. [, ]

Q13: What is the preclinical evidence for this compound's efficacy in animal models of anxiety and depression?

A13: Preclinical studies have demonstrated that this compound exhibits anxiolytic effects in rodent models. [, , ] Additionally, this compound shows antidepressant-like effects in the forced swimming test in rats, particularly when pretreated with the drug metabolism inhibitor proadifen. []

Q14: What is the clinical evidence for this compound's efficacy in treating major depressive disorder (MDD)?

A14: Several clinical trials have investigated this compound's efficacy in treating MDD. Results from double-blind, placebo-controlled trials indicate that this compound, particularly in extended-release formulations (this compound-ER), effectively reduces depressive symptoms in individuals with MDD. [, , , , , , ]

Q15: Does this compound demonstrate efficacy in treating anxiety disorders?

A15: Clinical trials have explored this compound's potential in treating generalized anxiety disorder (GAD). While one study showed a delayed anxiolytic response compared to diazepam, [] another pilot study suggested potential benefits in a small group of patients with GAD and panic disorder. []

Q16: Does this compound impact sexual function in individuals with depression?

A16: Unlike selective serotonin reuptake inhibitors (SSRIs), which are often associated with sexual dysfunction, this compound-ER has demonstrated improvement in sexual function in both men and women with depression. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。